N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-15-5-3-2-4-13(15)8-9-20(12)18(21)19-14-6-7-16-17(10-14)23-11-22-16/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDDAQREVNGVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps, starting with the formation of the isoquinoline core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of suitable precursors such as benzodioxole derivatives and isoquinoline derivatives under controlled conditions.
Reduction Reactions: Reduction steps may be employed to convert intermediate compounds into the desired final product.
Amide Formation: The final step usually involves the formation of the amide bond using carboxylic acid derivatives and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies to understand molecular interactions and pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Isoquinoline Derivatives: Other isoquinoline derivatives with similar structures and functionalities.
Benzodioxole Compounds: Compounds containing the benzodioxole moiety.
This comprehensive overview provides a detailed understanding of N-(1,3-benzodioxol-5-yl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
